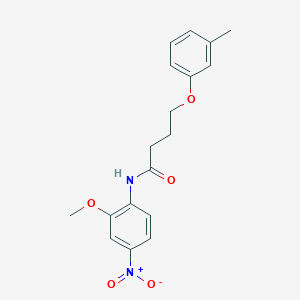
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide, also known as GSK-J4, is a chemical compound that has been extensively studied in the field of epigenetics. It is a potent inhibitor of the lysine-specific demethylase 1 (LSD1) enzyme, which plays a crucial role in regulating gene expression.
Wirkmechanismus
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide works by binding to the active site of LSD1 and inhibiting its enzymatic activity. LSD1 is a histone demethylase that removes methyl groups from lysine residues on histone proteins, which can result in changes in gene expression. By inhibiting LSD1, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can alter gene expression patterns and affect various biological processes.
Biochemical and Physiological Effects
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce apoptosis and inhibit cell proliferation. In leukemia cells, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to induce differentiation and inhibit self-renewal. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been shown to enhance synaptic plasticity and improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide in lab experiments is its specificity for LSD1. This allows researchers to investigate the role of LSD1 in various biological processes without affecting other histone demethylases. However, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has some limitations as well. It has poor solubility in water, which can make it difficult to use in certain experiments. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been shown to have off-target effects on other enzymes, which can complicate data interpretation.
Zukünftige Richtungen
There are several future directions for research on N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide. One area of interest is the development of more potent and selective LSD1 inhibitors. Another area of interest is the investigation of the role of LSD1 in other biological processes, such as metabolism and aging. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide could be used in combination with other drugs to enhance their efficacy in treating various diseases.
Synthesemethoden
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide can be synthesized using a multistep process that involves the reaction of 4-hydroxybenzoic acid with 1,3-dioxo-octahydro-2H-isoindole-2-carboxylic acid, followed by the addition of thionyl chloride and N,N-dimethylformamide. The resulting compound is then treated with hydroxylamine hydrochloride and sodium acetate to yield N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been widely used in scientific research to investigate the role of LSD1 in various biological processes. It has been shown to inhibit the growth of cancer cells and induce differentiation in leukemia cells. N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has also been used to study the role of LSD1 in neural development and synaptic plasticity. Additionally, N-(1,3-dioxooctahydro-2H-isoindol-2-yl)-4-hydroxybenzamide has been used in the field of immunology to investigate the role of LSD1 in regulating the immune response.
Eigenschaften
IUPAC Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c18-10-7-5-9(6-8-10)13(19)16-17-14(20)11-3-1-2-4-12(11)15(17)21/h5-8,11-12,18H,1-4H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTXOLYDEFHKNMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(=O)N(C2=O)NC(=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-dioxo-3a,4,5,6,7,7a-hexahydroisoindol-2-yl)-4-hydroxybenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 4-[4-(allyloxy)benzylidene]-1-(4-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4988699.png)

![N-(3-chloro-2-methylphenyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B4988708.png)


![N,N-diethyl-2-oxo-2-[1-(2-phenoxyethyl)-1H-indol-3-yl]acetamide](/img/structure/B4988734.png)
![N-(tert-butyl)-3-{[(4-nitrophenyl)sulfonyl]amino}benzamide](/img/structure/B4988739.png)
![2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B4988743.png)

![N-{1-[1-(3-isoxazolylmethyl)-4-piperidinyl]-1H-pyrazol-5-yl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4988758.png)
![1-[3-(2-naphthyloxy)propyl]-1H-imidazole oxalate](/img/structure/B4988764.png)

![N~1~-[2-(3,4-dimethoxyphenyl)ethyl]-N~2~-(2-ethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4988769.png)
